

Spectroscopic and Structural Elucidation of 2-Ethylbenzamide: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylbenzamide** (C₉H₁₁NO), a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

2-Ethylbenzamide is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with an ethyl group and a carboxamide group at positions 1 and 2, respectively.

Spectroscopic Data

The structural confirmation and purity of **2-Ethylbenzamide** are typically determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.



¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-Ethylbenzamide** is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.[4]

- Aromatic Protons: A multiplet in the aromatic region of the spectrum is anticipated for the four protons on the benzene ring.
- Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[4]
- Amide Protons: The two protons of the primary amide group typically appear as a broad singlet.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals are expected for:[4]

- Carbonyl Carbon: A signal for the amide carbonyl carbon.
- Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.
- Ethyl Group Carbons: Distinct signals for the methylene and methyl carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for **2-Ethylbenzamide**

Assignment	¹ H NMR (Predicted)	¹³ C NMR (Predicted)
-CH₃	Triplet	~15 ppm
-CH ₂ -	Quartet	~25 ppm
Aromatic C-H	Multiplet	~125-130 ppm
Aromatic C	-	~135-140 ppm
C=O	-	~170 ppm
-NH ₂	Broad Singlet	-

Note: The exact chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) can vary depending on the solvent and the spectrometer frequency.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethylbenzamide** is characterized by the following absorption bands:[4]

- N-H Stretching: A broad band in the region of 3300–3450 cm⁻¹ corresponding to the stretching vibrations of the primary amide N-H bonds.[4]
- C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed.
- C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch, typically found around 1640–1675 cm⁻¹.[4]

Table 2: Key IR Absorption Bands for **2-Ethylbenzamide**

Functional Group	Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **
Amide (-NH ₂)	N-H Stretch	3300-3450 (broad)
Aromatic C-H	C-H Stretch	~3000-3100
Aliphatic C-H	C-H Stretch	~2850-2960
Amide (C=O)	C=O Stretch	1640–1675 (strong)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Ethylbenzamide**, the mass spectrum would confirm its molecular weight with the detection of the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 149.[4] Common fragmentation patterns may include the loss of the amide group.[4]

Table 3: Expected Mass Spectrometry Data for 2-Ethylbenzamide



Ion	m/z (Expected)	Description
[M]+	149	Molecular Ion
[M-NH ₂]+	133	Loss of the amide group

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **2-Ethylbenzamide**.

NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of 2-Ethylbenzamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

• Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.



- Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)
 or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **2-Ethylbenzamide** can be visualized as follows:

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2-Ethylbenzamide**.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural profile of **2-Ethylbenzamide**. The combination of NMR, IR, and Mass Spectrometry offers a robust methodology for the unambiguous identification and characterization of this compound, which is crucial for its application in research and drug development.

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